
6-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C12H14N2O. It is a derivative of piperidine and pyridine, two important heterocyclic compounds. This compound is primarily used in research and development within the pharmaceutical and chemical industries due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of 4-methylidenepiperidine with pyridine-3-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
6-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 6-(4-Methylidenepiperidin-1-yl)pyridine-3-carboxylic acid.
Reduction: 6-(4-Methylidenepiperidin-1-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
6-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, potentially modulating their activity. Further research is needed to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
Piperidine derivatives: Compounds like piperine and piperidine itself.
Pyridine derivatives: Compounds such as nicotinamide and pyridoxine.
Uniqueness
6-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde is unique due to its combined piperidine and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications, distinguishing it from other similar compounds that may only contain one of these heterocyclic rings.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
6-(4-methylidenepiperidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-10-4-6-14(7-5-10)12-3-2-11(9-15)8-13-12/h2-3,8-9H,1,4-7H2 |
InChIキー |
XDSMGUHVPCCPCN-UHFFFAOYSA-N |
正規SMILES |
C=C1CCN(CC1)C2=NC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


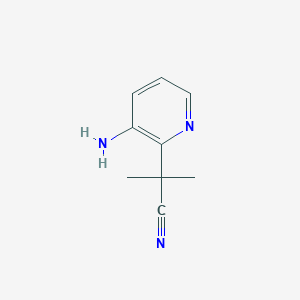
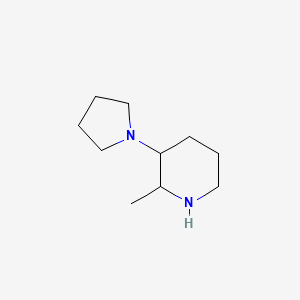

![2H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B13161559.png)
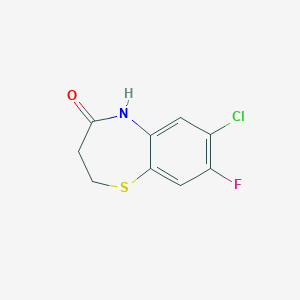
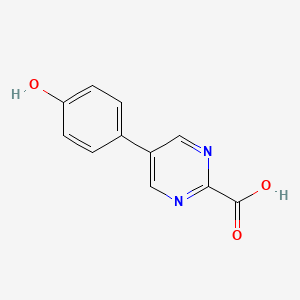
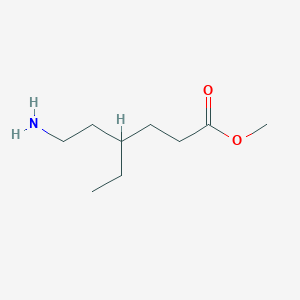
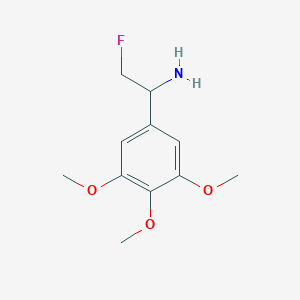
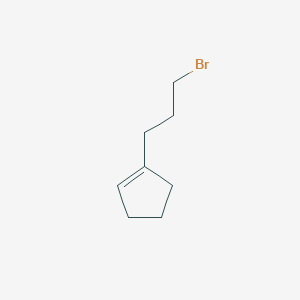
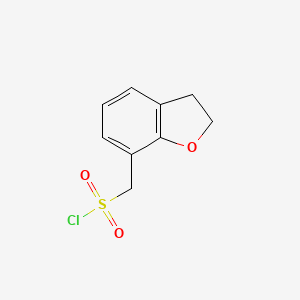

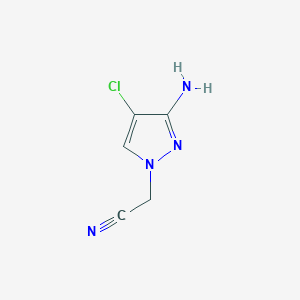
![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B13161609.png)
![4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole](/img/structure/B13161614.png)
